N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine
Description
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-methyl-1-(2-morpholin-4-yl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C12H17N3O3/c1-13-9-10-8-11(15(16)17)2-3-12(10)14-4-6-18-7-5-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
VQWVKDTXWLMNNR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation and Functionalization
The morpholine ring is generally formed or introduced early in the synthesis. One common approach is nucleophilic substitution where morpholine reacts with a halogenated nitrophenyl precursor. For example, 2-chloro-5-nitrobenzyl derivatives can be reacted with morpholine under controlled conditions to yield the morpholino-substituted intermediate. This step requires careful stoichiometric balance and temperature control to avoid over-substitution or side reactions.
Introduction of the N-Methyl Group
The N-methylation of the amine is typically achieved through reaction with methylating agents such as methyl iodide or dimethyl sulfate, or via reductive amination using formaldehyde and a reducing agent. The methylation step must be optimized to avoid over-alkylation or formation of quaternary ammonium salts. Mild bases and phase transfer catalysts are often employed to facilitate the reaction and improve selectivity.
Use of Phase Transfer Catalysis and Mild Bases
A notable method involves reacting N-methylformamide with chloromethylated aromatic compounds in the presence of mild bases such as potassium hydroxide or sodium hydroxide and phase transfer catalysts like tetra-n-butylammonium bromide. This approach avoids the need for strong bases and harsh conditions, reducing by-products and improving scalability.
Hydrolysis and Purification
Intermediate amides formed during the synthesis can be hydrolyzed under acidic or basic conditions to yield the target amine. Acidic hydrolysis often uses aqueous sulfuric acid, sometimes with acetic acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous or aqueous-alcoholic media. The product is then purified by acid/base extraction and high vacuum distillation to achieve high purity.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature Range | Catalysts/Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| Morpholine substitution | 2-chloro-5-nitrobenzyl derivative + morpholine | 20–80°C | None or mild base | Variable | Requires control to avoid over-substitution |
| N-Methylation | Methyl iodide or dimethyl sulfate | Ambient to 50°C | Mild base, phase transfer catalyst | 70–85 | Phase transfer catalyst improves yield |
| Formamide intermediate formation | N-methylformamide + chloromethyl aromatic compound | 20–80°C | KOH or NaOH, tetra-n-butylammonium bromide | 80–86 | Avoids strong base anion generation |
| Hydrolysis | 10% aqueous sulfuric acid or NaOH solution | Reflux (acidic) or ambient (basic) | None | 80–85 | Acid or base hydrolysis to free amine |
| Purification | Acid/base extraction, vacuum distillation | Ambient to 100°C | None | 82–85 | High vacuum distillation for purity |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine
- Structure: Replaces the morpholino group at position 2 with a chlorine atom.
- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol) .
- Lacks hydrogen-bonding capacity at position 2, which may diminish interactions with polar targets. Retains the nitro group at position 5, preserving strong electron-withdrawing effects.
N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
Heterocyclic Core Modifications
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Structural and Physicochemical Comparison Table
*Estimated based on structural similarity to analogs.
Implications of Structural Differences
- Morpholino vs. Chloro: The morpholino group’s larger size and H-bonding capacity may improve target engagement in hydrophilic environments compared to chloro .
- Furan vs. Phenyl : Furan’s reduced aromaticity could lower metabolic stability but increase solubility due to its oxygen atom .
- Pyrazole Core : The nitrogen-rich pyrazole may enhance binding to enzymes or receptors requiring polar interactions .
Biological Activity
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other significant effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a morpholino group and a nitrophenyl moiety, which are critical for its biological activity. The presence of the nitro group often enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values of certain derivatives suggest strong efficacy against various pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | <1 | Antibacterial |
| Compound A | 0.04 | Active against E. coli |
| Compound B | 0.05 | Active against B. subtilis |
The above table illustrates the promising antimicrobial potential of structurally related compounds, indicating that this compound may also exhibit similar properties.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively:
- Cell Lines Tested : H1417 and H146 (small-cell lung cancer)
- IC50 Values :
- H1417: 151 nM
- H146: 98 nM
These values indicate that this compound has significant potential as an anticancer agent, particularly in cancers sensitive to Bcl-2/Bcl-xL inhibitors .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with various cellular pathways, including:
- Inhibition of Protein Kinases : The compound may modulate kinase activity associated with cancer progression and inflammatory responses.
- Induction of Apoptosis : By targeting Bcl-2 family proteins, it may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
